molecular formula C10H8FN3 B8749904 6-(4-Fluorophenyl)pyrazin-2-amine CAS No. 1159815-52-7

6-(4-Fluorophenyl)pyrazin-2-amine

Cat. No.: B8749904
CAS No.: 1159815-52-7
M. Wt: 189.19 g/mol
InChI Key: WZGXZRZOIFNQNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Fluorophenyl)pyrazin-2-amine is a pyrazine derivative featuring a 4-fluorophenyl substituent at the 6-position and an amine group at the 2-position of the pyrazine ring. The fluorine atom at the para position of the phenyl ring is a critical design element, often enhancing metabolic stability, binding affinity, and selectivity in drug discovery .

Pyrazine-based compounds are valued for their planar aromatic structure, enabling π-π stacking interactions with biological targets. The amine group at the 2-position facilitates hydrogen bonding, while the 4-fluorophenyl group contributes to hydrophobic interactions and electronic effects, modulating solubility and target engagement .

Properties

CAS No.

1159815-52-7

Molecular Formula

C10H8FN3

Molecular Weight

189.19 g/mol

IUPAC Name

6-(4-fluorophenyl)pyrazin-2-amine

InChI

InChI=1S/C10H8FN3/c11-8-3-1-7(2-4-8)9-5-13-6-10(12)14-9/h1-6H,(H2,12,14)

InChI Key

WZGXZRZOIFNQNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=CC(=N2)N)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure Substituents/Modifications Biological Activity IC50/EC50 (μM) Reference
6-(4-Fluorophenyl)pyrazin-2-amine Pyrazine 6-(4-fluorophenyl), 2-amine Hypothesized enzyme inhibition N/A N/A
APA () Pyrazine 6-(4-aminophenyl), N-(3,4,5-trimethoxyphenyl) Selective cytotoxicity in NAT2-slow cancer cells Not reported
C-2 () Pyrazine 6-(3-methoxyphenyl), N-substituted alkyl ICMT inhibitor (anticancer) 0.0014
SHP099 () Pyrazine 6-(4-azanyl-4-methyl-piperidin-1-yl), 3-(2,3-dichlorophenyl) SHP2 allosteric inhibitor (anticancer) 0.071
6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole () Thiazolo-triazole 6-(4-fluorophenyl), fused heterocycle Anticonvulsant (MES model) Not reported
SAR125844 () Triazolopyridazine 6-(4-fluorophenyl), sulfanyl-benzothiazole MET kinase inhibitor (anticancer) Not reported

Key Comparative Findings

Substituent Position and Electronic Effects

  • 6-Position Fluorophenyl vs. Methoxyphenyl :
    The 4-fluorophenyl group in this compound enhances metabolic stability compared to the 3-methoxyphenyl group in C-2 (ICMT inhibitor). Fluorine’s electronegativity reduces oxidative metabolism, prolonging half-life . In contrast, methoxy groups may increase solubility but introduce metabolic liabilities.
  • Core Heterocycle Variations :
    Pyrazine derivatives (e.g., SHP099) exhibit potent enzyme inhibition (IC50 = 0.071 µM for SHP2) due to planar aromatic interactions. Thiazolo-triazole derivatives () with fused heterocycles show anticonvulsant activity, highlighting the impact of core flexibility on target specificity .

Physicochemical Properties

  • Solubility and Emission Properties : Fluorophenyl-substituted quinazolines () exhibit solvent-dependent emission spectra, with fluorophenyl groups reducing emission wavelength compared to methoxyphenyl analogs. This suggests fluorophenyl derivatives may have enhanced stability in polar environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.